6-(((4-methylthiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-fluorobenzoate
Description
This compound is a heterocyclic ester featuring a 4-fluorobenzoate moiety linked via a thioether bridge to a 4-oxo-4H-pyran ring. The thioether group connects to a 4-methylthiazole substituent, which introduces aromatic and sulfur-containing heterocyclic characteristics.
Properties
IUPAC Name |
[6-[(4-methyl-1,3-thiazol-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 4-fluorobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12FNO4S2/c1-10-8-24-17(19-10)25-9-13-6-14(20)15(7-22-13)23-16(21)11-2-4-12(18)5-3-11/h2-8H,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCZWVSTUCWLVGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)SCC2=CC(=O)C(=CO2)OC(=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12FNO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on the Benzoate Group
The 4-fluorobenzoate group in the target compound contrasts with analogs such as 2-(4-methoxyphenoxy)-6-methyl-3-oxo-3,6-dihydro-2H-pyran-4-yl benzoate (), which features a 4-methoxyphenoxy substituent. Fluorine’s electronegativity and small atomic radius enhance metabolic stability and membrane permeability compared to methoxy groups, which may increase solubility but reduce bioavailability due to steric hindrance .
Heterocyclic Moieties
- Thiazole vs. Pyridazine/Isoxazole : The target’s 4-methylthiazole differs from pyridazine (e.g., I-6230 , I-6232 ) and isoxazole (e.g., I-6273 , I-6373 ) in . Thiazoles exhibit moderate basicity and sulfur-mediated hydrogen bonding, whereas pyridazines (nitrogen-rich) and isoxazoles (oxygen-containing) may influence solubility, electronic distribution, and target binding. For instance, pyridazine derivatives are often explored as kinase inhibitors, while thiazoles are prevalent in antimicrobial agents .
- Pyran Ring : The 4-oxo-4H-pyran core in the target compound is structurally similar to the pyran derivatives in . The keto group at position 4 may facilitate hydrogen bonding with biological targets, analogous to the 3-oxo group in ’s compound .
Thioether Linkages
The thioether bridge in the target compound is a recurring feature in bioactive molecules. For example, 6-[(1-naphthylmethyl)thio]-4-chloropyrazolo[3,4-d]pyrimidines () utilize a thioether group to enhance lipophilicity and metabolic stability. This group’s flexibility and sulfur atom’s polarizability may improve target engagement compared to oxygen or methylene bridges .
Data Table: Structural and Functional Comparison
Research Findings and Implications
- For instance, thiazole-containing compounds often exhibit antimicrobial properties, whereas pyridazines are explored in cancer therapy .
- Toxicity : The thioether-linked pyrazolopyrimidines in demonstrated low acute toxicity (LD₅₀ = 2000 mg/kg), suggesting that the target compound’s thioether bridge may similarly reduce toxicity compared to more reactive functionalities .
- Synthetic Feasibility : The use of SHELX software () for crystallographic analysis implies that the target compound’s structure could be resolved via similar methods, aiding in structure-activity relationship studies.
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